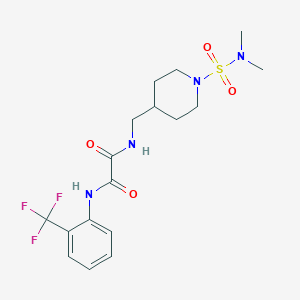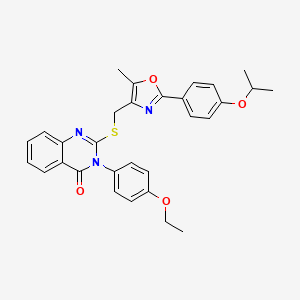
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylsulfonyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first discovered in 2009 by Millennium Pharmaceuticals, and since then, it has been extensively studied for its therapeutic potential in various types of cancer.
科学的研究の応用
Drug Metabolism and Biocatalysis
A study highlighted the application of biocatalysis in drug metabolism, demonstrating the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by NMR, which is critical for understanding the drug's metabolic pathways and potential interactions within biological systems (Zmijewski et al., 2006).
Molecular Structure Analysis
Research on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provided insights into the existence of two gauche conformers, revealing significant details about the molecular structure and conformational preferences. This analysis is vital for understanding how molecular conformation influences biological activity and interaction with biological targets (Olivato et al., 2009).
Pharmacological Applications
Novel fluorinated derivatives of broad-spectrum MMP inhibitors based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide structures were explored as tools for molecular imaging of activated MMPs with PET. This research direction indicates the compound's relevance in developing diagnostic tools and therapeutic agents targeting matrix metalloproteinases involved in pathological processes (Wagner et al., 2007).
Antitumor and Antiproliferative Agents
Studies on sulfonamide-focused libraries evaluated compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, for their antitumor capabilities. These compounds have been identified as potent cell cycle inhibitors, illuminating essential pharmacophore structures and drug-sensitive cellular pathways, which further underscores the potential therapeutic applications of related compounds (Owa et al., 2002).
作用機序
Target of Action
The primary target of this compound is the GPR41 receptor . GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids. It plays a crucial role in energy homeostasis and regulation of the immune response.
Mode of Action
The compound interacts with the GPR41 receptor, exhibiting a higher affinity than its precursor molecule, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor stimulates lipid metabolism pathways, playing a vital role in anti-obesity effects and improving hepatic steatosis .
Biochemical Pathways
Upon activation of the GPR41 receptor, the compound influences lipid metabolism pathways. This leads to the breakdown of lipids, which can help in reducing obesity and improving conditions like hepatic steatosis .
Pharmacokinetics
It is known that it is a metabolite produced by gut microbiota through the transformation of hmca , a widely distributed hydroxycinnamic acid derivative found in plants
Result of Action
The activation of the GPR41 receptor by this compound leads to the stimulation of lipid metabolism pathways. This results in anti-obesity effects and improvements in conditions like hepatic steatosis . It has also been associated with various beneficial effects in animal models and human studies, such as anti-diabetic properties, anti-cancer activity, and cognitive function improvement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and composition of gut microbiota, which produce this compound from HMCA, can significantly impact its availability and effects Other factors such as diet, lifestyle, and individual health status may also play a role
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-20(23,14-16-8-10-17(26-2)11-9-16)15-21-19(22)12-13-27(24,25)18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMWCUFQNIJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)

![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)
![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)
![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)
